

Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene Isomers

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Compound of Interest

Compound Name: 2-Bromo-1-iodo-4-methylbenzene

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For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric purity and structure is paramount. This guide provides a comparative analysis of the spectroscopic properties of **2-Bromo-1-iodo-4-methylbenzene** and its isomers, offering a valuable resource for identification and characterization.

This publication delves into the nuanced differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of five key isomers: **2-Bromo-1-iodo-4-methylbenzene**, 1-Bromo-2-iodo-4-methylbenzene, 1-Bromo-3-iodo-4-methylbenzene, 2-Bromo-4-iodo-1-methylbenzene, and 4-Bromo-2-iodo-1-methylbenzene. The presented data, compiled from various sources, aims to facilitate unambiguous structural elucidation and differentiation of these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of bromo-iodo-methylbenzene. It is important to note that a complete experimental dataset for all isomers was not publicly available at the time of this publication. The presented data is based on the most reliable information found in chemical databases and vendor technical sheets.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data of **2-Bromo-1-iodo-4-methylbenzene** Isomers

Isomer	CAS Number	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2-Bromo-1-iodo-4-methylbenzene	71838-16-9	Data not available	Data not available
1-Bromo-2-iodo-4-methylbenzene	858841-53-9	Data not available	Data not available
1-Bromo-3-iodo-4-methylbenzene	Not available	Data not available	Data not available
2-Bromo-4-iodo-1-methylbenzene	26670-89-3	Data not available	Data not available
4-Bromo-2-iodo-1-methylbenzene	260558-15-4	Data not available	Data not available

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of **2-Bromo-1-iodo-4-methylbenzene** Isomers

Isomer	CAS Number	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
2-Bromo-1-iodo-4-methylbenzene	71838-16-9	Data not available	Data not available
1-Bromo-2-iodo-4-methylbenzene	858841-53-9	Data not available	Data not available
1-Bromo-3-iodo-4-methylbenzene	Not available	Data not available	Data not available
2-Bromo-4-iodo-1-methylbenzene	26670-89-3	Data not available	Data not available
4-Bromo-2-iodo-1-methylbenzene	260558-15-4	Data not available	Data not available

Note: The lack of publicly available experimental data for the target molecules is a significant limitation. Researchers are encouraged to acquire their own data for definitive characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ^1H and ^{13}C NMR spectra of brominated and iodinated toluenes involves dissolving approximately 5-10 mg of the sample in a deuterated solvent, typically chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

Infrared (IR) Spectroscopy

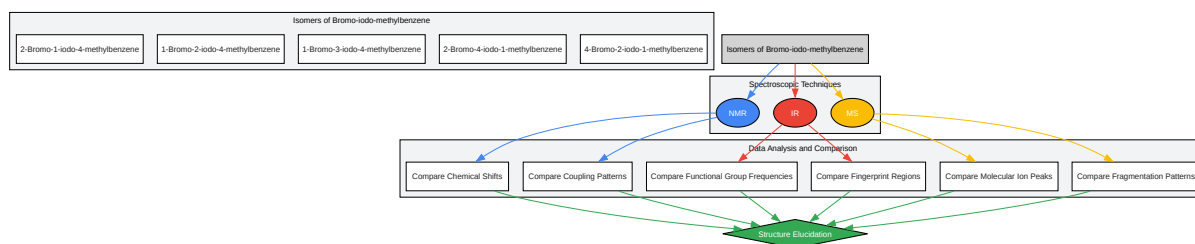
For IR analysis of solid aromatic compounds, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Electron ionization (EI) is a standard method for the mass analysis of small organic molecules. [1] The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography, and bombarded with a beam of electrons (typically at 70 eV). [1] This causes ionization and fragmentation of the molecule, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the **2-Bromo-1-iodo-4-methylbenzene** isomers.



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Caption: Workflow for isomeric differentiation.

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References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
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